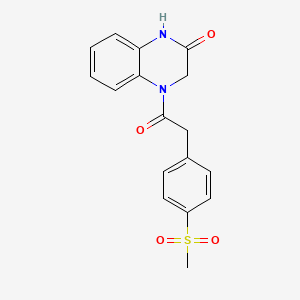

4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(4-methylsulfonylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-24(22,23)13-8-6-12(7-9-13)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMRIDPGLDXTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methylsulfonyl Phenyl Acetic Acid: This step involves the reaction of 4-methylsulfonylbenzaldehyde with a suitable reagent to form 4-(methylsulfonyl)phenylacetic acid.

Acylation Reaction: The phenylacetic acid derivative is then subjected to acylation to introduce the acetyl group, forming 4-(methylsulfonyl)phenylacetyl chloride.

Cyclization: The final step involves the cyclization of the acylated intermediate with an appropriate diamine, such as o-phenylenediamine, under acidic or basic conditions to form the dihydroquinoxalinone ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to reduce the carbonyl group to an alcohol or to modify the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity

Research indicates that derivatives of 4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain relief in various conditions such as arthritis and other inflammatory diseases .

2. Anticancer Properties

The compound has been investigated for its potential anticancer activities. A series of dihydroquinoxalin-2(1H)-one derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study highlighted that specific derivatives displayed potent antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for cancer therapy . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells.

3. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Research has demonstrated that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance these properties.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of a series of 3,4-dihydroquinoxalin-2(1H)-ones, including the target compound. The results indicated that these compounds significantly reduced inflammation markers in vivo, supporting their potential use as anti-inflammatory agents in clinical settings .

Case Study 2: Anticancer Activity

In a recent investigation, derivatives were tested against various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The results showed that certain modifications led to enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations . This highlights the importance of structural optimization in developing potent anticancer drugs.

Mechanism of Action

The mechanism of action of 4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Bioactivity

- Methylsulfonyl Group : The electron-withdrawing nature of the methylsulfonyl group in the target compound likely improves target binding (e.g., kinase inhibition) compared to hydrophobic benzyl or methoxy groups .

- Fluorine Substitution : Fluorinated analogs (e.g., 7-fluoro derivatives) exhibit enhanced metabolic stability and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Synthetic Complexity

- Compounds with thioether linkages (e.g., benzylsulfanyl derivatives) require controlled oxidation steps to avoid disulfide formation, whereas methylsulfonyl groups may be introduced via direct sulfonation .

- Polar substituents (e.g., hydroxyl or methoxy groups) often necessitate protective group strategies, increasing synthesis steps .

Structural and Crystallographic Features

- The benzylsulfanyl derivative forms eight-membered hydrogen-bonded dimers in the solid state, enhancing crystallinity and stability. In contrast, methylsulfonyl or methoxy groups may promote amorphous or polymorphic forms .

Biological Performance Anti-tubercular activity is pronounced in hydroxyl- or hydrazine-containing derivatives (MIC <5 µM), suggesting that polar groups enhance interactions with mycobacterial targets . The target compound’s methylsulfonyl group may confer selectivity toward inflammatory mediators (e.g., COX-2), though direct data are pending .

Biological Activity

The compound 4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative of quinoxaline that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article discusses the biological activity of this compound, including its synthesis, mechanism of action, and pharmacological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The process generally includes:

- Formation of the quinoxaline core through cyclization reactions.

- Introduction of substituents such as the methylsulfonyl and phenyl groups via electrophilic aromatic substitution or acylation methods.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoxaline derivatives. For example, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | COLO205 (Colorectal) | 0.32 | Tubulin inhibition |

| Compound B | H460 (Lung) | 0.89 | Apoptosis induction |

| Target Compound | Various | TBD | TBD |

These studies often utilize the MTT assay to evaluate cell viability and determine the half-maximal inhibitory concentration (IC50). The mechanisms typically involve apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Anti-inflammatory Activity

Quinoxaline derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response.

Table 2: Anti-inflammatory Activity Data

Inhibition of these enzymes can lead to reduced production of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications in the molecular structure can significantly influence their potency and selectivity.

- Electron-withdrawing groups , such as methylsulfonyl, enhance lipophilicity and improve binding affinity to target proteins.

- Altering substitution patterns on the phenyl ring can lead to variations in biological activity, as seen in related studies on thiazole derivatives.

Case Studies

Several case studies have documented the effects of similar compounds on specific cancer types:

- Study on COLO205 Cells : A derivative exhibited an IC50 value of 0.32 µM, indicating strong antiproliferative activity, potentially through tubulin inhibition mechanisms.

- H460 Cell Line Research : Another compound showed promising results with an IC50 of 0.89 µM and induced apoptosis via downregulation of cyclin-dependent kinases.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3,4-dihydroquinoxalin-2(1H)-one derivatives, and how can they be adapted for the target compound?

- Methodology : A common approach involves reacting chloroacetyl intermediates with nucleophiles (e.g., thiols or amines) under reflux conditions. For example, 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one can be treated with sodium bicarbonate and phenylmethanethiol in ethanol to form sulfanyl derivatives . Adaptation for the methylsulfonylphenyl group may require introducing the sulfonyl moiety via oxidation of thioethers or direct coupling of pre-functionalized arylacetyl intermediates.

Q. How is the structural conformation of dihydroquinoxalinone derivatives validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, the orthorhombic crystal system (space group Pccn) was used to resolve bond lengths and angles in a benzylsulfanyl analog, confirming the planar quinoxaline core and acetyl sidechain orientation . Similar protocols should be applied to confirm the methylsulfonylphenyl group's spatial arrangement and hydrogen-bonding interactions.

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

- Methodology : The NIH-NCI 60 human tumor cell line panel provides a robust platform for assessing antiproliferative activity (GI50 values). Sub-nanomolar activity (10<sup>−10</sup> M) was reported for a structurally related compound, validated via MTT assays . For mechanistic insights, tubulin polymerization assays and cell-cycle analysis (e.g., flow cytometry) are recommended.

Advanced Research Questions

Q. How do structural modifications to the quinoxaline core or acetyl sidechain influence tubulin-binding affinity and antitumor efficacy?

- Methodology : Structure-activity relationship (SAR) studies on analogs show that 2-substituents on the quinazoline ring enhance tubulin binding. For example, introducing methyl or methoxy groups improves solubility and metabolic stability while maintaining sub-nanomolar GI50 values . Computational docking (e.g., AutoDock Vina) into the colchicine-binding site of β-tubulin can predict binding modes.

Q. What in vivo models are appropriate for evaluating tumor-vascular disrupting activity?

- Methodology : Xenograft mouse models (e.g., human breast cancer MDA-MB-231) treated intravenously at 1.0 mg/kg, with tumor volume monitored via caliper measurements. Histopathological analysis (Mayer’s H&E staining) and immunohistochemistry (e.g., CD31 for vascular endothelial cells) confirm vascular disruption and apoptosis induction .

Q. How can metabolic stability and solubility challenges be addressed during lead optimization?

- Methodology :

- Solubility : LogP optimization via introducing polar groups (e.g., methoxy or hydroxyl) while retaining lipophilicity for membrane permeability.

- Metabolic Stability : Liver microsome assays (human/rodent) identify vulnerable sites (e.g., acetyl group hydrolysis). Stabilization strategies include fluorine substitution or prodrug approaches .

Q. How should contradictions between in vitro potency and in vivo efficacy be resolved?

- Methodology : Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.